

how to dissolve and store ACT-672125 for research

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Compound of Interest

Compound Name: ACT-672125

Cat. No.: B15137847

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Application Notes and Protocols for ACT-672125

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Introduction

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).^{[1][2]} As a key regulator of immune cell trafficking, CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) are implicated in a variety of inflammatory and autoimmune diseases.^[2] **ACT-672125**, a benzimidazolo-thiazole derivative, has demonstrated good physicochemical properties and the ability to inhibit the recruitment of CXCR3-expressing T cells in preclinical models of lung inflammation.^{[1][2]} These application notes provide detailed protocols for the dissolution and storage of **ACT-672125** to ensure its stability and efficacy in research settings.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for **ACT-672125** is presented in the table below.

Property	Value	Reference
Molecular Weight	586.60 g/mol	[1]
Chemical Formula	C25H25F3N10O2S	[1]
Mechanism of Action	CXCR3 Antagonist	[1][2]
IC50 (CXCR3)	239 nM (in human blood)	
IC50 (hERG)	18 µM	

Storage and Stability

Proper storage of **ACT-672125** is crucial to maintain its integrity and activity over time. The following storage conditions are recommended:

- Short-term storage (days to weeks): Store in a dry, dark environment at 0 - 4°C.
- Long-term storage (months to years): For extended storage, maintain the compound in a dry, dark environment at -20°C.

Following these guidelines should ensure a shelf life of over two years. The compound is stable for several weeks during standard shipping conditions at ambient temperature.

Experimental Protocols

Reagents and Materials

- **ACT-672125** powder
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Sterile polypropylene microcentrifuge tubes or vials
- Calibrated micropipettes and sterile, filtered pipette tips
- Vortex mixer
- Optional: Water bath or sonicator

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Note: Specific solubility data for **ACT-672125** in common laboratory solvents has not been fully determined. However, based on the chemical structure (benzimidazolo-thiazole derivative), Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. Researchers should perform a small-scale solubility test to confirm the desired concentration is achievable.

- **Preparation:** In a sterile environment (e.g., a laminar flow hood), allow the vial of **ACT-672125** powder to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **ACT-672125** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.866 mg of **ACT-672125**.
- **Dissolution:** a. Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the **ACT-672125** powder. To make a 10 mM stock, if you weighed 5.866 mg, you would add 1 mL of DMSO. b. Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all of the powder has dissolved and there is no visible precipitate.
- **Assisted Dissolution (if necessary):** If the compound does not fully dissolve with vortexing, gentle warming in a water bath (not to exceed 37°C) or brief sonication may be used to aid dissolution.
- **Aliquoting and Storage:** a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles, which can degrade the compound. b. For short-term storage (up to one week), the stock solution can be stored at 4°C. c. For long-term storage, store the aliquots at -20°C.

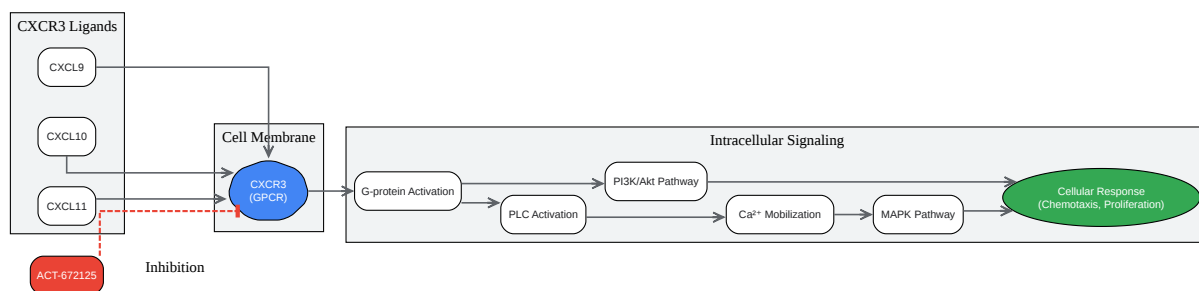
Protocol for Dilution into Aqueous Buffers for In Vitro Assays

Note: **ACT-672125**, like many small molecule inhibitors, is expected to have low aqueous solubility. It is critical to avoid precipitation when diluting the DMSO stock solution into aqueous assay buffers.

- **Determine Final DMSO Concentration:** It is recommended to keep the final concentration of DMSO in your in vitro assay as low as possible (typically $\leq 0.5\%$) to avoid solvent-induced artifacts.
- **Serial Dilutions:** Perform serial dilutions of your high-concentration DMSO stock solution in your chosen aqueous buffer (e.g., cell culture medium, PBS).
- **Dilution Procedure:** a. Add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer and mix immediately and thoroughly by pipetting or gentle vortexing. b. Do not add the aqueous buffer directly to the concentrated DMSO stock, as this can cause the compound to precipitate out of solution.
- **Precipitation Check:** After preparing the final dilution, visually inspect the solution for any signs of precipitation. If cloudiness or solid particles are observed, the concentration may be too high for the aqueous buffer system. Consider lowering the final concentration or exploring the use of a surfactant or other solubilizing agent, though this may require additional validation for your specific assay.

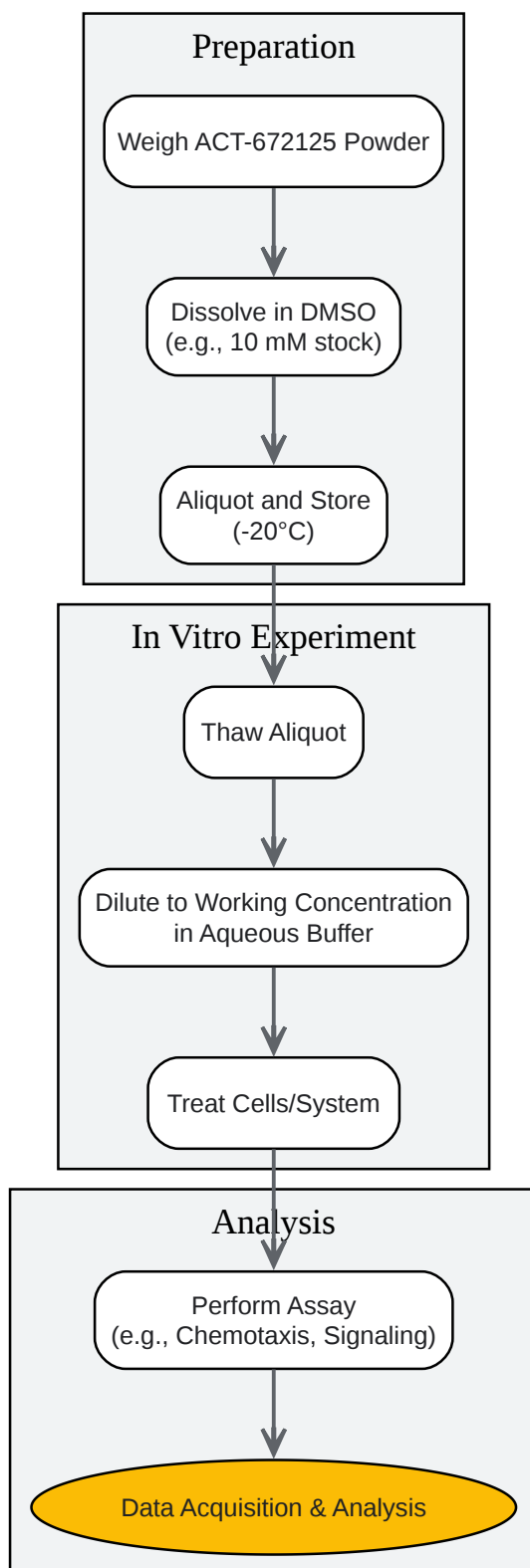
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR3 signaling pathway and a general experimental workflow for utilizing **ACT-672125**.



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Caption: CXCR3 Signaling Pathway and Inhibition by **ACT-672125**.



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Caption: General Experimental Workflow for **ACT-672125**.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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